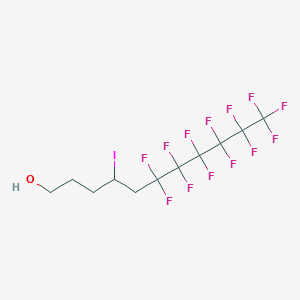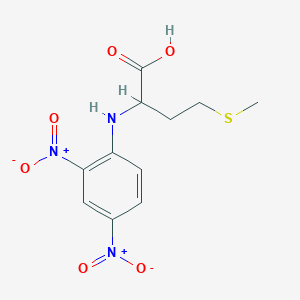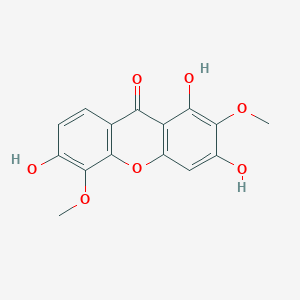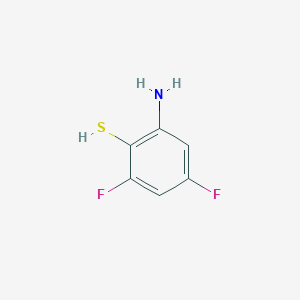
2-Amino-4,6-difluorobenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,6-difluorobenzenethiol (ADFBT) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a sulfur-containing aromatic compound that has a wide range of applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Amino-4,6-difluorobenzenethiol is still not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been proposed that its anti-inflammatory and antioxidant properties may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
2-Amino-4,6-difluorobenzenethiol has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis. It has also been shown to possess anti-inflammatory and antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. In addition, 2-Amino-4,6-difluorobenzenethiol has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Amino-4,6-difluorobenzenethiol is its potent anticancer activity against various cancer cell lines. It also possesses anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of 2-Amino-4,6-difluorobenzenethiol is its low solubility in water, which may limit its applicability in certain experimental settings. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on 2-Amino-4,6-difluorobenzenethiol. One of the areas that require further investigation is its mechanism of action, particularly with regards to its anticancer activity. In addition, more studies are needed to evaluate its safety and efficacy in animal models and human clinical trials. Furthermore, the potential applications of 2-Amino-4,6-difluorobenzenethiol in materials science and organic synthesis need to be explored further. Finally, the development of more efficient synthesis methods for 2-Amino-4,6-difluorobenzenethiol would facilitate its widespread use in various fields of scientific research.
Conclusion
In conclusion, 2-Amino-4,6-difluorobenzenethiol is a sulfur-containing aromatic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a potent anticancer agent that also possesses anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and potential side effects. The development of more efficient synthesis methods and the exploration of its potential applications in materials science and organic synthesis are also areas that require further investigation.
Métodos De Síntesis
The synthesis of 2-Amino-4,6-difluorobenzenethiol can be achieved through various methods, including nucleophilic substitution and palladium-catalyzed coupling reactions. One of the most common methods involves the reaction of 2,4-difluoronitrobenzene with thiourea in the presence of a base and a solvent such as ethanol, resulting in the formation of 2-Amino-4,6-difluorobenzenethiol. Another method involves the palladium-catalyzed coupling reaction of 2,4-difluorobromobenzene with thiophenol in the presence of a base and a solvent such as dimethylformamide.
Aplicaciones Científicas De Investigación
2-Amino-4,6-difluorobenzenethiol has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In materials science, 2-Amino-4,6-difluorobenzenethiol has been used as a building block for the synthesis of various organic materials such as polymers and liquid crystals.
Propiedades
Número CAS |
126764-60-1 |
|---|---|
Nombre del producto |
2-Amino-4,6-difluorobenzenethiol |
Fórmula molecular |
C6H5F2NS |
Peso molecular |
161.17 g/mol |
Nombre IUPAC |
2-amino-4,6-difluorobenzenethiol |
InChI |
InChI=1S/C6H5F2NS/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 |
Clave InChI |
RMJMNZCAJIQYIB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1N)S)F)F |
SMILES canónico |
C1=C(C=C(C(=C1N)S)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



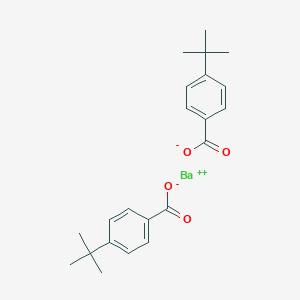
![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)
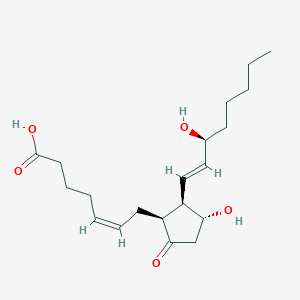

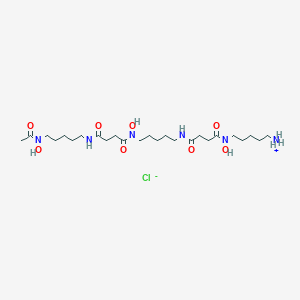
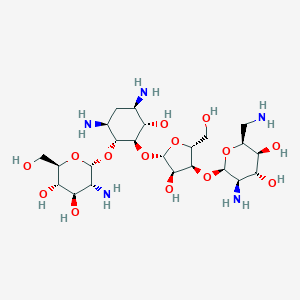

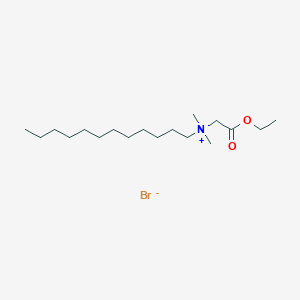
![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)


